molecular formula C8H14 B096284 2-Methylnorbornane CAS No. 15185-11-2

2-Methylnorbornane

Cat. No. B096284
CAS RN: 15185-11-2
M. Wt: 110.2 g/mol
InChI Key: KWSARSUDWPZTFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylnorbornane, also known as 2-MNB, is a bicyclic hydrocarbon compound that belongs to the norbornane family. It is a colorless liquid with a boiling point of 162°C and a molecular weight of 136.23 g/mol. The compound is widely used in various scientific research applications due to its unique properties, including its ability to undergo various chemical reactions and its high thermal stability.

Mechanism of Action

The mechanism of action of 2-Methylnorbornane is not well understood. However, it is believed that the compound acts as a nucleophile in various chemical reactions, such as the hydrogenation of alkenes and the reduction of carbonyl compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-Methylnorbornane. However, some studies have suggested that the compound may have potential as an anti-cancer agent. Additionally, 2-Methylnorbornane has been shown to exhibit antimicrobial activity against various bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-Methylnorbornane is its high thermal stability, which makes it suitable for use in high-temperature reactions. The compound is also relatively easy to handle and store. However, one of the limitations of 2-Methylnorbornane is its high cost, which may limit its use in certain research applications.

Future Directions

There are several future directions for research on 2-Methylnorbornane. One area of interest is the development of new synthetic methods for the compound, which could lead to the synthesis of new and useful derivatives. Additionally, further research is needed to better understand the mechanism of action of 2-Methylnorbornane and its potential applications in various fields, including medicine and materials science.

Synthesis Methods

The synthesis of 2-Methylnorbornane can be achieved through several methods, including the hydrogenation of norbornadiene, the isomerization of 2,5-norbornadiene, and the reduction of 2-norbornene. The most common method used for the synthesis of 2-Methylnorbornane is the hydrogenation of norbornadiene, which involves the addition of hydrogen gas to norbornadiene in the presence of a catalyst, such as palladium or platinum.

Scientific Research Applications

2-Methylnorbornane has been widely used in various scientific research applications due to its unique properties. It is commonly used as a starting material for the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and polymers. The compound is also used as a solvent in organic synthesis and as a reagent in analytical chemistry.

properties

CAS RN

15185-11-2

Product Name

2-Methylnorbornane

Molecular Formula

C8H14

Molecular Weight

110.2 g/mol

IUPAC Name

2-methylbicyclo[2.2.1]heptane

InChI

InChI=1S/C8H14/c1-6-4-7-2-3-8(6)5-7/h6-8H,2-5H2,1H3

InChI Key

KWSARSUDWPZTFF-UHFFFAOYSA-N

SMILES

CC1CC2CCC1C2

Canonical SMILES

CC1CC2CCC1C2

Origin of Product

United States

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